- Preparation of quinoline derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
Número CAS:927801-23-8
MF:C9H5BrIN
Megavatios:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26
6-bromo-4-iodo-quinoline Propiedades químicas y físicas
Nombre e identificación
-
- 6-Bromo-4-iodoquinoline
- Quinoline,6-bromo-4-iodo-
- 4-iodo-6-bromoquinoline
- 6-bromo-4-iodo quinoline
- BWFLFNVNIISPPK-UHFFFAOYSA-N
- FCH1386772
- ST2418895
- AX8038421
- Z5354
- 6-Bromo-4-iodoquinoline (ACI)
- 6-bromo-4-iodo-quinoline
-
- MDL: MFCD08437008
- Renchi: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
- Clave inchi: BWFLFNVNIISPPK-UHFFFAOYSA-N
- Sonrisas: BrC1C=C2C(N=CC=C2I)=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 165
- Superficie del Polo topológico: 12.9
Propiedades experimentales
- Punto de ebullición: 375.5°C at 760 mmHg
6-bromo-4-iodo-quinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P280-P305+P351+P338-P310
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
6-bromo-4-iodo-quinoline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-50mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 50mg |
95.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-250mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 250mg |
399CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-1g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 1g |
1174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-5g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 5g |
4743CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842613-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 97% | 250mg |
346.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-200mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 200mg |
292.0CNY | 2021-08-04 | |
| TRC | B693718-25mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693718-50mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693718-100mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693718-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 250mg |
$ 98.00 | 2023-04-18 |
6-bromo-4-iodo-quinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
Referencia
- Synthesis of antitumor candidate GSK2126458, Huagong Shikan, 2010, 24(12), 40-43
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, 2017, 7(4), 2342-2350
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2015, 99, 36-50
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
Referencia
- Preparation of quinoline derivatives as PI3/mTOR inhibitors, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of the aromatic ring-containing compounds and their pharmaceutical use, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
Referencia
- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
Referencia
- [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor, European Journal of Medicinal Chemistry, 2016, 122, 684-701
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
Referencia
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors, ACS Chemical Biology, 2019, 14(4), 655-664
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
Referencia
- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis, ACS Catalysis, 2017, 7(8), 5129-5133
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
Referencia
- Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
Referencia
- Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
Referencia
- Preparation of heterocyclic compounds as antitumor agents, China, , ,
6-bromo-4-iodo-quinoline Raw materials
6-bromo-4-iodo-quinoline Preparation Products
6-bromo-4-iodo-quinoline Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Número de pedido:A859986
Estado del inventario:in Stock
Cantidad:10g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:21
Precio ($):274.0
Correo electrónico:sales@amadischem.com
6-bromo-4-iodo-quinoline Literatura relevante
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Pureza:99%
Cantidad:10g
Precio ($):274.0